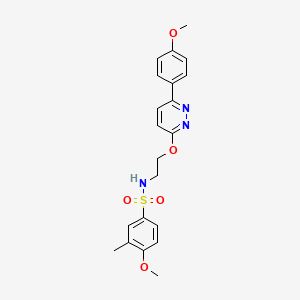

4-(4-Aminophenyl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Aminophenyl)benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.24 . It is used in proteomics research .

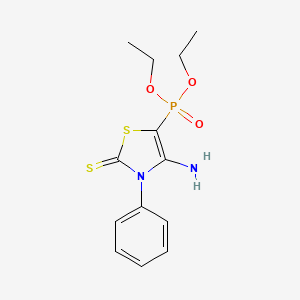

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .科学的研究の応用

Photophysics and Photochemistry

4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a prototype molecule for dual fluorescence, shows intriguing photophysical properties. The study of its low-lying singlet states provides insights into intramolecular charge transfer (ICT) states, which are crucial for understanding the molecular behavior of similar compounds in electronic devices and sensors (Köhn & Hättig, 2004).

Metallurgy and Corrosion Inhibition

In metallurgical research, a family of iron(II)-cyclopentadienyl compounds, including derivatives with benzonitrile groups, has demonstrated strong activity against colorectal and triple negative breast cancer cells. These findings highlight the potential of such compounds in medicinal chemistry and drug development (Pilon et al., 2020).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibitory performance, with implications for industrial applications where metal preservation is critical (Chaouiki et al., 2018).

Polymer Science

In the realm of polymer science, 4-aminophenyl derivatives have been utilized in the synthesis of high-performance bisphthalonitrile resins. These resins, cured with self-catalyzed 4-aminophenoxy phthalonitrile, exhibit outstanding thermal stability and mechanical properties, offering new possibilities for advanced materials (Sheng et al., 2014).

Drug Development and Biochemistry

Moreover, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, underscores the compound's significance in pharmaceutical research and development (Xiu-lia, 2015).

Safety and Hazards

特性

IUPAC Name |

4-(4-aminophenyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXLOVYTZLZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)